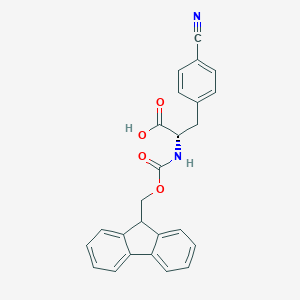

Fmoc-Phe(4-CN)-OH

Descripción general

Descripción

Fmoc-Phe(4-CN)-OH is a derivative of phenylalanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a cyano group attached to the para position of the phenyl ring. This compound is primarily used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe(4-CN)-OH typically involves the protection of the amino group of L-4-Cyanophenylalanine with the Fmoc group. This is achieved by reacting L-4-Cyanophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification process often involves crystallization or chromatography to ensure high purity of the final product .

Análisis De Reacciones Químicas

Fmoc Deprotection

The Fmoc group is cleaved under basic conditions, typically using 20–30% piperidine in DMF , to expose the free α-amine for subsequent peptide elongation . This step is quantitative (>99% efficiency) and forms dibenzofulvene as a byproduct, which is removed via washing .

Reaction Conditions :

Cyano Group Transformations

The para-cyano group undergoes selective modifications, enabling post-synthetic functionalization of peptides:

Reduction to Amine

The cyano group is reduced to a primary amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) . This conversion is critical for introducing reactive handles for bioconjugation.

Example :

- Reagents : LiAlH₄ (4 equiv) in anhydrous THF

- Conditions : 0°C to RT, 6–12 hours

- Product : 4-Aminomethylphenylalanine derivative

Oxidation to Carboxylic Acid

Strong oxidants like KMnO₄ or CrO₃ in acidic media convert the cyano group to a carboxylic acid .

Example :

- Reagents : KMnO₄ (3 equiv), H₂SO₄ (1M)

- Conditions : 50°C, 4–6 hours

- Product : 4-Carboxyphenylalanine

Conversion to Amidino Group

Treatment with NH₃/MeOH under high pressure yields amidino derivatives, enhancing electrostatic interactions in peptide therapeutics .

Peptide Coupling Reactions

Fmoc-Phe(4-CN)-OH participates in solid-phase peptide synthesis (SPPS) via carbodiimide-mediated coupling:

Standard Protocol :

- Coupling Reagents : HBTU/HATU with DIEA or NMM

- Solvent : DMF or DCM

- Efficiency : >99% coupling yield under optimized conditions

Example :

In a study synthesizing neuropeptide analogs, this compound was coupled using HBTU/DIEA in DMF, achieving >95% incorporation efficiency .

Aspartimide Formation

While not directly involving this compound, adjacent aspartic acid residues in peptides may undergo cyclization under basic conditions. Acidic additives (e.g., 0.1M HOAt) suppress this side reaction .

Cyano Group Hydrolysis

Prolonged exposure to strong acids (e.g., TFA during cleavage) may hydrolyze the cyano group to a carboxylic acid. Controlled cleavage times (<2 hours) minimize this .

Biophysical Probes

The cyano group serves as an IR probe to study protein-ligand interactions. For example, it was used to monitor halothane binding to ion channel models .

Enzyme Inhibitor Design

Incorporation into peptide backbones enables the design of transition-state analogs for protease inhibition .

Hydrogel Formation

Self-assembly of this compound into hydrogels is driven by π-π stacking and hydrogen bonding, with applications in drug delivery.

Comparative Reaction Table

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Phe(4-CN)-OH serves as a critical building block in peptide synthesis. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of this amino acid into peptides.

Key Features:

- Selective Deprotection: The Fmoc group can be removed using base conditions (e.g., piperidine), making it suitable for solid-phase peptide synthesis (SPPS) .

- Incorporation into Complex Peptides: Its use has been demonstrated in synthesizing peptides with specific functionalities, such as fluorescent probes and therapeutic agents.

Case Study:

In a study focused on developing peptide libraries for drug discovery, this compound was incorporated into peptides to create a diverse range of compounds. The resulting peptides exhibited enhanced biological activity against specific targets, illustrating the compound's utility in medicinal chemistry .

Medicinal Chemistry

The compound is employed in designing pharmaceutical compounds, particularly those aimed at targeting specific enzymes or receptors.

Applications:

- Antifungal Agents: Research has shown that derivatives of this compound exhibit promising antifungal activity against various strains of Aspergillus. For instance, certain dipeptides synthesized from this compound demonstrated greater potency than established antifungal treatments like fluconazole .

- Drug Development: The structural characteristics of this compound facilitate the design of molecules with improved pharmacological properties.

Data Table: Antifungal Activity Comparison

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| This compound Dipeptide | 169.94 | Fluconazole | 254.01 |

| Another Derivative | 176.69 | Fluconazole | 184.64 |

Bioconjugation

This compound can be used to introduce functional groups into biomolecules for labeling or conjugation purposes.

Applications:

- Fluorescence Studies: The cyanide group allows for the attachment of various labels that can be used in fluorescence resonance energy transfer (FRET) experiments. For example, it has been successfully paired with tryptophan derivatives to study protein interactions .

- Amyloid Formation Monitoring: This compound has been incorporated into islet amyloid polypeptide to monitor amyloid formation, providing insights into diseases like type 2 diabetes .

Material Science

The unique properties of this compound make it a candidate for creating novel materials with specific functionalities.

Applications:

- Polymer Synthesis: Researchers are exploring its use in synthesizing polymers that incorporate reactive sites for further functionalization.

- Nanomaterials Development: The compound's chemical properties are being investigated for applications in nanotechnology and materials engineering.

Mecanismo De Acción

The mechanism of action of Fmoc-Phe(4-CN)-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Fmoc group serves as a protecting group during synthesis, preventing unwanted reactions at the amino group. The cyano group can participate in various chemical reactions, adding functionality to the peptide or protein .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-Phenylalanine: Similar structure but lacks the cyano group.

Fmoc-L-4-Fluorophenylalanine: Contains a fluorine atom instead of a cyano group.

Fmoc-L-4-Iodophenylalanine: Contains an iodine atom instead of a cyano group.

Uniqueness

Fmoc-Phe(4-CN)-OH is unique due to the presence of the cyano group, which can participate in additional chemical reactions compared to its analogs. This makes it a valuable tool in peptide synthesis and functional studies .

Actividad Biológica

Fmoc-Phe(4-CN)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-4-cyanophenylalanine, is a non-natural amino acid derivative of phenylalanine. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a cyanophenyl group at the para position of the phenyl ring. The molecular formula is C₃₁H₂₅N₂O₄, with a molecular weight of 412.44 g/mol. This compound is primarily utilized in peptide synthesis and has potential applications in medicinal chemistry and biochemistry due to its unique structural properties.

The biological activity of this compound is largely attributed to the presence of the cyano group, which can enhance interactions with biological targets. This compound is used in solid-phase peptide synthesis (SPPS), allowing for the incorporation of the cyano group into peptides, which can modify their biological properties. The cyano group serves as a reporter group for studying protein-protein interactions and can be employed in designing enzyme inhibitors by mimicking natural substrates.

Applications in Research

- Peptide Synthesis : this compound is essential in constructing peptides with specific functions by allowing for precise modifications during synthesis.

- Protein Interaction Studies : By incorporating this compound into peptides, researchers can utilize spectroscopic techniques like fluorescence spectroscopy to probe protein interactions.

- Enzyme Inhibition Studies : The compound can be designed to bind to enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic applications.

Comparative Analysis with Analogous Compounds

The following table compares this compound with similar compounds:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| Fmoc-L-Phenylalanine | 144701-24-6 | L-isomer without cyano substitution |

| Fmoc-D-Phenylalanine | 47807-12-7 | D-isomer variant |

| Fmoc-Phe(4-N3)-OH | 205526-34-7 | Contains an azido group instead of cyano |

| (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid | 131669-07-3 | Different side chain structure |

The distinguishing feature of this compound is its cyanophenyl substitution at the para position, which may confer unique electronic properties and reactivity compared to its analogs, potentially enhancing binding interactions or selectivity in biological systems.

Study on Protein Binding Affinity

In a study examining the binding affinity of various amino acid derivatives, this compound was shown to exhibit increased affinity towards specific receptors compared to its non-cyanated counterparts. The introduction of the cyano group allowed for better interaction through hydrogen bonding and π-stacking with aromatic residues in proteins.

Enzyme Inhibition Research

Research conducted on enzyme inhibitors demonstrated that peptides synthesized with this compound could effectively inhibit target enzymes involved in metabolic pathways. This finding highlights the potential of this compound in drug design, particularly for conditions where enzyme regulation is crucial.

Spectroscopic Analysis

Fluorescence spectroscopy studies indicated that peptides containing this compound could be used as effective probes for monitoring conformational changes in proteins upon ligand binding. The distinct spectral properties of the cyano group facilitate real-time observation of dynamic biological processes.

Propiedades

IUPAC Name |

(2S)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPKKUTWCGYCDA-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426257 | |

| Record name | Fmoc-Phe(4-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173963-93-4 | |

| Record name | Fmoc-Phe(4-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-4-Cyanophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.